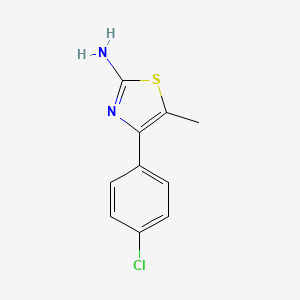

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a methyl group at position 5. The compound’s activity is influenced by its substituents, which alter electronic, steric, and pharmacokinetic properties. This article compares its structural, physicochemical, and biological features with closely related analogs.

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJGVSUOFMBPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349856 | |

| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82632-77-7 | |

| Record name | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(4-chlorophenyl)-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine have been extensively studied. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with chlorinated phenyl groups showed enhanced antibacterial activity. Specifically, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 25 | Antibacterial |

| This compound | E. coli | 50 | Antibacterial |

| Other Thiazole Derivatives | Candida albicans | 32 | Antifungal |

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of this compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the compound induced significant cell cycle arrest and apoptosis in cancer cells, with IC50 values as low as 2.32 µg/mL for certain derivatives . The mechanism was linked to an increase in the Bax/Bcl-2 ratio, promoting apoptosis.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Induces apoptosis |

| This compound | HepG2 | 3.21 | Cell cycle arrest at G2/M |

Anti-inflammatory Applications

Another significant application of this compound is its anti-inflammatory properties. Thiazole derivatives have been shown to reduce inflammation in various models.

Case Study: In Vivo Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit inflammatory pathways in animal models, leading to reduced edema and pain relief. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models, where the compound significantly decreased swelling compared to control groups .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle Variations

- 1,3-Thiazole vs. 1,2,4-Thiadiazole: While the target compound contains a 1,3-thiazole ring, 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) features a 1,2,4-thiadiazole core.

Substituent Modifications

Position 4 (Thiazole Ring) :

- 4-(4-Chlorophenyl) : Present in the target compound.

- 4-(2,4-Dichlorophenyl) : In 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 188120-61-8), dual chlorine atoms increase lipophilicity (logP) and may improve membrane permeability .

Position 5 (Thiazole Ring) :

- 5-Methyl : Common in the target compound and analogs.

- 5-Ethyl : 4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine (CAS 313533-99-2) has enhanced hydrophobicity, which may prolong metabolic half-life .

Position 2 (Amine Group) :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | C₁₀H₉ClN₂S | 224.71 | 4-ClPh, 5-Me | 3.2 |

| 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | C₁₀H₈Cl₂N₂S | 259.15 | 2,4-diClPh, 5-Me | 3.8 |

| 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | C₁₁H₁₁ClN₂S | 238.73 | 3-Cl-4-MePh, 5-Me | 3.5 |

| 4-(4-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine | C₁₁H₁₁ClN₂S | 238.74 | 4-ClPh, 5-Et | 3.6 |

| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | C₈H₆ClN₃S | 211.67 | 1,2,4-thiadiazole, 4-ClPh | 2.9 |

*logP estimated using fragment-based methods.

Crystallographic Insights

- Planarity and Packing : The thiazole ring in analogs like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is nearly planar (mean deviation: 0.0042 Å), favoring π-π stacking in crystal lattices . Isostructural compounds (e.g., ) with triclinic symmetry exhibit similar conformations, highlighting the role of substituents in dictating packing efficiency .

Biological Activity

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2S, with a molecular weight of approximately 224.71 g/mol. The thiazole ring, along with the chlorophenyl and methyl groups, contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential enzymes or metabolic pathways in microorganisms. For instance, studies have shown effectiveness against Staphylococcus aureus and other gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Chromobacterium violaceum | Effective |

| Escherichia coli | Moderate |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Several studies have reported that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 0.36 to 0.86 μM in inhibiting cancer cell proliferation .

Case Studies

- Tubulin Inhibition : A study demonstrated that certain thiazole derivatives inhibited tubulin polymerization, disrupting microtubule dynamics crucial for cancer cell division. This suggests a mechanism similar to known chemotherapeutics like colchicine .

- Dual Enzyme Inhibition : Another study highlighted the compound's ability to inhibit both DNase I and lipoxygenase (5-LO), with IC50 values in the nanomolar range for 5-LO inhibition, indicating potential anti-inflammatory and anticancer properties .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies reveal that the compound can effectively bind to active sites of enzymes involved in critical metabolic pathways, which may explain its observed biological activities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Derivatives with different functional groups have been explored to optimize their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, and what analytical techniques are used for characterization?

- Synthesis : The compound is typically synthesized via cyclization of thiourea analogues or condensation reactions. For example, halogenated thiazol-2-amine derivatives are prepared using thiourea precursors under controlled conditions, followed by cyclization with reagents like phosphorus oxychloride .

- Characterization : X-ray crystallography is critical for confirming molecular geometry (e.g., bond angles, substituent positions) . Spectral methods, including IR, H/C NMR, and mass spectrometry, validate structural integrity and purity .

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

- Use statistical Design of Experiments (DOE) to identify critical variables (e.g., temperature, reagent stoichiometry). For instance, factorial designs minimize trial-and-error by systematically varying parameters and analyzing interactions .

- Reaction optimization may involve adjusting solvent systems (e.g., polar aprotic solvents for cyclization) or catalyst loading to enhance efficiency .

Q. What are the standard protocols for evaluating the compound's biological activity in vitro?

- Antimicrobial Assays : Screen against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC determination) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC) .

- Enzyme Inhibition : Evaluate activity against targets like human carbonic anhydrase isoenzymes (hCA I/II) via spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this thiazol-2-amine derivative?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Meta-Analysis : Compare assay conditions (e.g., pH, cell line variability) and structural modifications (e.g., substituent effects on the thiazole ring). For example, 4-methoxy vs. 4-chloro substituents significantly alter antitubercular potency due to electronic and steric factors .

- Dose-Response Reassessment : Validate discrepancies using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based binding) .

Q. What recent advancements in spectroscopic techniques enhance structural analysis of such compounds?

- Dynamic NMR : Resolve conformational equilibria in solution (e.g., hindered rotation of the 4-chlorophenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas and fragmentation pathways for novel derivatives .

- Single-Crystal X-ray Diffraction : Advanced synchrotron sources enable rapid determination of complex crystal structures, even for low-symmetry polymorphs .

Methodological Tables

Table 1 : Key Synthetic Pathways and Yields

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiourea analogue | POCl, 120°C, 6h | 65–78 | |

| Pyrazole acyl thiourea | NHSCN, EtOH, reflux | 72–85 |

Table 2 : Biological Activity Data

| Assay Type | Target/Model | IC/MIC | Reference |

|---|---|---|---|

| Antitubercular | M. tuberculosis H37Rv | 2.5–12.8 µM | |

| Cytotoxicity | HeLa cells | 8.3–34.6 µM | |

| hCA II Inhibition | Recombinant enzyme | 45–82 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.